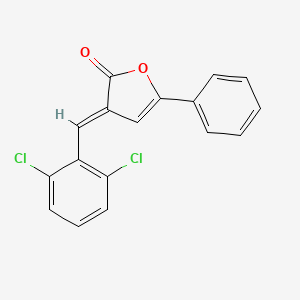
2-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known as FDAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
2-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid acts as a competitive inhibitor of glutamate transporter by binding to the substrate recognition site of the transporter. This results in the inhibition of glutamate uptake and subsequent increase in extracellular glutamate concentration. The increased glutamate concentration can lead to excitotoxicity, which is associated with various neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of glutamate transporter. The increased extracellular glutamate concentration can lead to excitotoxicity, which can cause neuronal damage and death. This compound has also been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, AMPA receptors, and GABA receptors.
Advantages and Limitations for Lab Experiments
2-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has several advantages for lab experiments, including its high potency and selectivity for glutamate transporter inhibition. It also has good bioavailability and can be easily administered to animals for in vivo studies. However, this compound has some limitations, including its potential toxicity and lack of specificity for different glutamate transporter subtypes.
Future Directions
2-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has significant potential for further research in various scientific fields. Some of the future directions for this compound research include its use as a tool for studying glutamate transporter function and regulation, its potential therapeutic applications for neurodegenerative diseases, and its use as a probe for imaging glutamate transporter activity in vivo.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its inhibition of glutamate transporter has been extensively studied, and it has shown potential as a therapeutic agent for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
2-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can be synthesized using a multistep reaction starting with commercially available 5-fluoroisophthalic acid. The synthesis involves the conversion of the carboxylic acid group to an acid chloride, followed by the reaction with a primary amine and a subsequent cyclization reaction to form the final product.
Scientific Research Applications
2-(5-fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been extensively used in various scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. It has been studied as a potential inhibitor of glutamate transporter, which plays a crucial role in the regulation of glutamate neurotransmission. This compound has also been explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
2-(5-fluoro-1,3-dioxoisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4/c1-5(11(16)17)13-9(14)7-3-2-6(12)4-8(7)10(13)15/h2-5H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJFXGPGJBQPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B4920343.png)
![3,3,7,8-tetramethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4920349.png)
![N-cyclohexyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4920352.png)

![2-furylmethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B4920375.png)
![2-(4-chlorophenyl)-4-[2-(2-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4920383.png)
![5-[(sec-butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4920391.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B4920393.png)
![methyl 2-({[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4920397.png)

![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4920411.png)


![5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone]](/img/structure/B4920435.png)
